Ohchinin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to Ohchinin, such as C-seco limonoids, has been explored through concise and stereoselective methods. An example is the synthesis of a CDE-seco limonoid related to ohchinolide and nimbolidin, which was accomplished from α-cyclocitral, indicating a focused effort on creating structures that mimic the complex architecture of Ohchinin through controlled and strategic chemical synthesis processes (Fernández-Mateos, Nava, & Gonzalez, 2002).

Molecular Structure Analysis

The molecular structure of Ohchinin and related compounds is critical for understanding their chemical behavior and properties. Advances in computational methods have enabled detailed analysis and design of synthetic pathways for complex organic molecules, helping to elucidate the molecular structure and potential reactivity patterns of compounds like Ohchinin (Feng, Lai, & Pei, 2018).

Chemical Reactions and Properties

The study of Ohchinin involves understanding the chemical reactions it undergoes and its resultant properties. Research into the synthesis of related compounds, such as CDE-seco limonoids, showcases the types of chemical reactions utilized to construct complex molecular frameworks. These reactions, including biomimetic types of allylic rearrangements, highlight the intricate processes involved in synthesizing molecules with similar properties to Ohchinin (Mateos, de la Nava, & Gonzalez, 2001).

Aplicaciones Científicas De Investigación

Polymer Synthesis Applications : A study by Duval & Avérous (2016) investigated the physicochemical properties of condensed tannins from Acacia catechu, focusing on their potential as aromatic building blocks in polymer materials due to their high temperature of degradation and high glass transition temperature.

Neuroprotective Effects : Research by Nie et al. (2002) and Jin et al. (2001) demonstrated the different effects of catechins on apoptosis in PC12 cells, suggesting potential neuroprotective applications for diseases like Parkinson's.

Antiviral Properties : Song et al. (2005) found that certain catechins from green tea can inhibit influenza virus replication and have hemagglutination inhibition activity, indicating their potential as antiviral agents (Song, Lee, & Seong, 2005).

Mitochondrial Energy Processes : Dorta et al. (2005) investigated the effects of flavonoids like catechin on the energetics of isolated rat liver mitochondria, showing how these compounds interact with mitochondrial mechanisms involved in cell necrosis and apoptosis (Dorta, Pigoso, Mingatto, Rodrigues, Prado, Helena, Uyemura, Santos, & Curti, 2005).

Nutraceutical Potential : Prakash, Basavaraj, & Murthy (2019) discussed the therapeutic potential of epicatechin, a catechin derivative, highlighting its various biological activities and emphasizing the scope of nanotechnology in enhancing its bioavailability and biological effects (Prakash, Basavaraj, & Murthy, 2019).

Antidiabetic Effects : A study by Alarcon-Aguilara et al. (1998) on the anti-hyperglycemic effect of various plants used in traditional medicine for diabetes treatment also contributes to understanding the potential applications of catechins in this field.

Antimicrobial Activities : Zang et al. (2013) isolated A-type proanthocyanidins, including catechin derivatives, from Ephedra sinica and found that they exhibit moderate antimicrobial activities, suggesting their use in antimicrobial applications (Zang, Shang, Xu, Liang, Wang, Mikage, & Cai, 2013).

Free Radical Scavenging : He et al. (2006) studied the ability of catechin to eliminate reactive oxygen species, finding it to be a potent antioxidant compared to other natural plant extracts (He, Yi, Tian, Lu, Dang, Mo, & Yang, 2006).

Cancer, Inflammation, Diabetes, and Neurodegeneration : Shay et al. (2015) provided an extensive review of the biological effects of polyphenols like (−)-epicatechin in various diseases, discussing their potential as preventative agents and adjuncts for existing treatments (Shay, Elbaz, Lee, Zielske, Malek, & Hüttemann, 2015).

Uses in Foods : Yılmaz (2006) outlined the novel uses of catechins in foods, highlighting their role as natural antioxidants, antimicrobial agents, and health functional ingredients (Yılmaz, 2006).

Propiedades

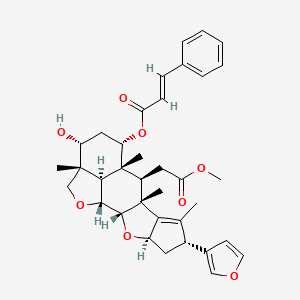

IUPAC Name |

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O8/c1-20-23(22-13-14-41-18-22)15-24-30(20)36(4)25(16-29(39)40-5)35(3)27(44-28(38)12-11-21-9-7-6-8-10-21)17-26(37)34(2)19-42-31(32(34)35)33(36)43-24/h6-14,18,23-27,31-33,37H,15-17,19H2,1-5H3/b12-11+/t23-,24-,25-,26-,27+,31-,32+,33-,34-,35+,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOMMYNXUJVOPV-VSCMBUAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)O)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ohchinin | |

CAS RN |

67023-80-7 |

Source

|

| Record name | Ohchinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067023807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What are the known biological activities of Ohchinin?

A1: Ohchinin has demonstrated interesting biological activities in several in vitro studies. Notably, it has shown significant inhibitory effects against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. [3] Additionally, Ohchinin exhibits potent inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in the Raji cell line. [1] While these findings are promising, further research is needed to fully elucidate the mechanisms of action and potential therapeutic applications.

Q2: What is the chemical structure of Ohchinin?

A2: Ohchinin possesses a complex limonoid structure, characteristic of compounds found in the Meliaceae family. Its full chemical name is (2α,3β,4α,5α,12β)-3-acetoxy-12-hydroxy-2,4,14-trimethyl-1-oxo-2,3,4,5,11,12,13,17-octahydro-1H-2,6:5,14-diepoxyfuro[3′,4′:6,7]cyclohepta[1,2-d]oxacyclotetradecine-7,16-dione. Its molecular formula is C32H40O10, and its molecular weight is 584.65 g/mol. [2] The structure was determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Q3: Has Ohchinin demonstrated any anti-inflammatory activity?

A3: Research suggests that Ohchinin possesses anti-inflammatory properties. In a study evaluating the nitric oxide production-inhibitory activity of limonoids, Ohchinin demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells with an IC50 value of 8.5 µM. [3] NO is a key mediator of inflammation, and inhibiting its production is a common target for anti-inflammatory drugs.

Q4: Are there any known structural analogs of Ohchinin with similar biological activity?

A4: Yes, several structural analogs of Ohchinin have been isolated from Melia azedarach and other Meliaceae species. Some of these analogs, such as Ohchinin acetate [2] and Ohchinolal [7], exhibit similar inhibitory effects on NO production and EBV-EA activation. These findings suggest that certain structural features within the Ohchinin scaffold are crucial for its biological activity. Further investigation into structure-activity relationships could lead to the development of more potent and selective derivatives.

Q5: What analytical techniques are used to identify and quantify Ohchinin?

A5: Ohchinin is typically isolated from plant material using various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC). [1, 2, 6] Its structure is elucidated using spectroscopic methods, primarily NMR and MS. Quantitative analysis is often performed using HPLC coupled with detectors such as ultraviolet-visible (UV-Vis) or MS.

Q6: What are the future directions for research on Ohchinin?

A6: While current research on Ohchinin highlights its potential therapeutic benefits, further investigations are needed to unlock its full potential. Some key areas for future research include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.